molecular formula C11H11NO B14160174 3-Ethyl-5-phenylisoxazole CAS No. 4211-90-9

3-Ethyl-5-phenylisoxazole

Cat. No.: B14160174
CAS No.: 4211-90-9
M. Wt: 173.21 g/mol
InChI Key: ZGLWUJVEEZGKDQ-UHFFFAOYSA-N
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Description

3-Ethyl-5-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-5-phenylisoxazole can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-phenylisoxazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-5-phenylisoxazole include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

4211-90-9

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethyl-5-phenyl-1,2-oxazole

InChI

InChI=1S/C11H11NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

ZGLWUJVEEZGKDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

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